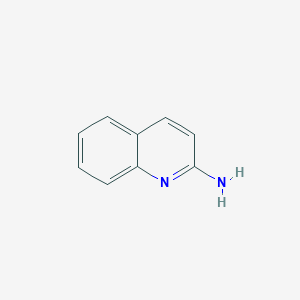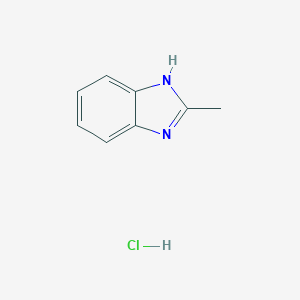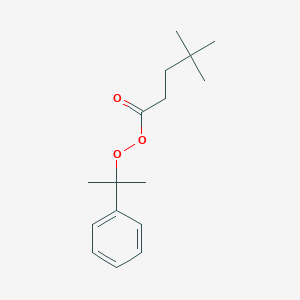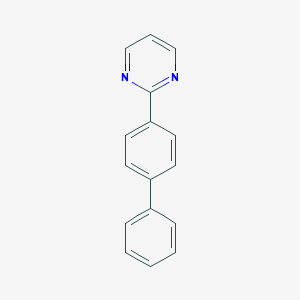
2-(4-Biphenylyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains two aromatic rings connected by a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of science.
Mécanisme D'action
The mechanism of action of 2-(4-Biphenylyl)pyrimidine is not yet fully understood. However, it has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor.
Effets Biochimiques Et Physiologiques
2-(4-Biphenylyl)pyrimidine has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor. In addition, it has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Biphenylyl)pyrimidine in lab experiments include its high yield of synthesis, its significant antioxidant activity, and its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(4-Biphenylyl)pyrimidine. These include further studies on its mechanism of action, its potential use as an enzyme inhibitor, its potential applications in the treatment of various diseases, and its potential use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, its potential use as an enzyme inhibitor, and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Biphenylyl)pyrimidine can be achieved using various methods. One of the most common methods is the condensation reaction between 4-biphenylcarboxaldehyde and 2-aminopyrimidine in the presence of a suitable catalyst. This method yields a high yield of the desired product and is relatively easy to perform.
Applications De Recherche Scientifique
2-(4-Biphenylyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of various analytes.
Propriétés
Numéro CAS |
138173-04-3 |
|---|---|
Nom du produit |
2-(4-Biphenylyl)pyrimidine |
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
Clé InChI |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Synonymes |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



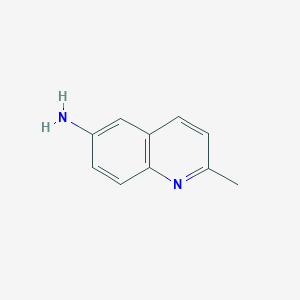
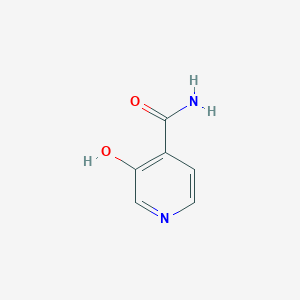
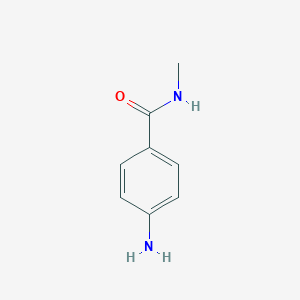
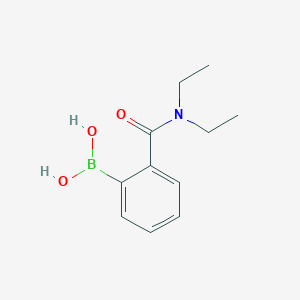
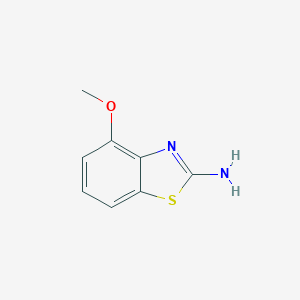
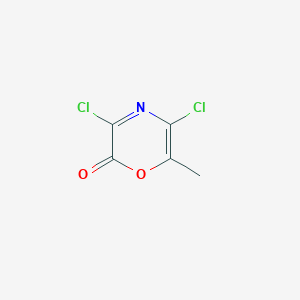
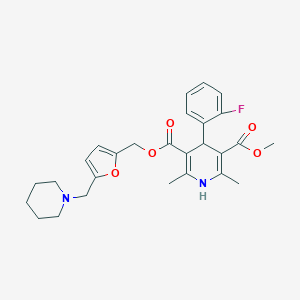
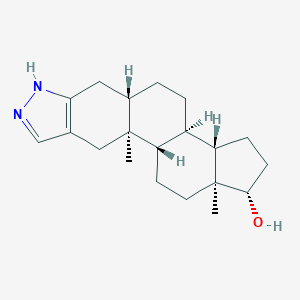
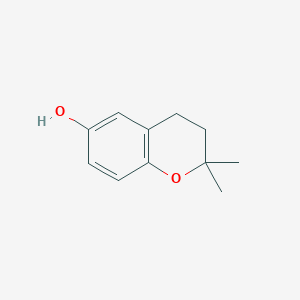
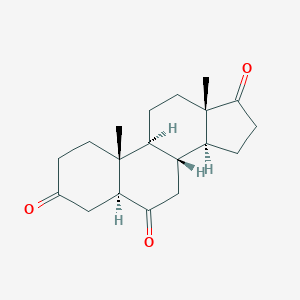
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
